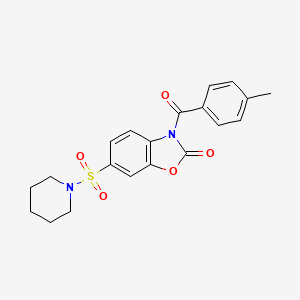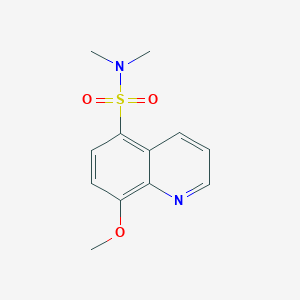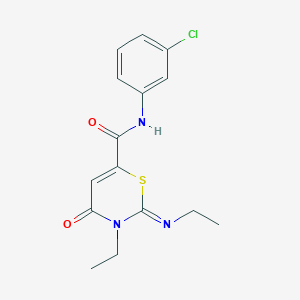![molecular formula C17H21N3O B14947350 (2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B14947350.png)
(2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a piperidine ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylamino Group:
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction, often involving the use of a suitable base and solvent.
Ethenyl Cyanide Introduction: The final step involves the addition of the ethenyl cyanide group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE shares structural similarities with other compounds containing dimethylamino, piperidine, and cyano groups.
Organochlorine Compounds: These compounds, such as chloroform and dichloromethane, have similar chemical properties and applications.
Barium and Strontium Compounds: These compounds exhibit similar chemical behaviors and are often compared in terms of their toxicity and reactivity.
Uniqueness
The uniqueness of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H21N3O |
|---|---|
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H21N3O/c1-19(2)16-8-6-14(7-9-16)12-15(13-18)17(21)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3/b15-12+ |
InChI-Schlüssel |
UKVWISIUQIIITJ-NTCAYCPXSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCCC2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-(Sulfanediyldi-4,1-phenylene)bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]](/img/structure/B14947275.png)
![N~2~-acetyl-N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)glycinamide](/img/structure/B14947284.png)
![2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14947291.png)
![Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14947294.png)
![2,2'-({[2-(4-chloro-2-methylphenoxy)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B14947300.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947309.png)




![2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione](/img/structure/B14947360.png)
